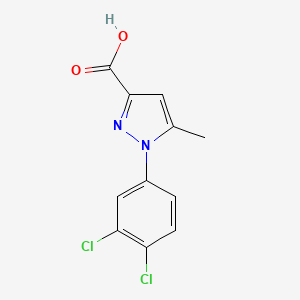
1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
説明
1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8Cl2N2O2 and its molecular weight is 271.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to target enzymes such as enoyl- [acyl-carrier-protein] reductase [nadph] fabi in staphylococcus aureus .
Mode of Action
The compound exerts its effect by inhibiting the activity of its target enzyme. This inhibition interrupts cell membrane synthesis and leads to bacterial growth inhibition .
Biochemical Pathways
It’s known that the inhibition of enoyl- [acyl-carrier-protein] reductase [nadph] fabi disrupts the fatty acid synthesis pathway, which is crucial for bacterial growth and survival .
Pharmacokinetics
It’s known that similar compounds are absorbed through the skin and excreted in urine .
Result of Action
The inhibition of the target enzyme by 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid leads to the disruption of cell membrane synthesis, resulting in the inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation efficiency of similar compounds has been found to increase with increasing input power intensity and in acidic conditions .
生化学分析
Biochemical Properties
Pyrazoline derivatives, which share a similar structure, have been reported to exhibit various biological and pharmacological activities . These compounds have been found to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to affect various cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit changes in their effects over time, including their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be localized to specific compartments or organelles, with any targeting signals or post-translational modifications directing them to these locations .
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(11(16)17)14-15(6)7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJSMVXSOHEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


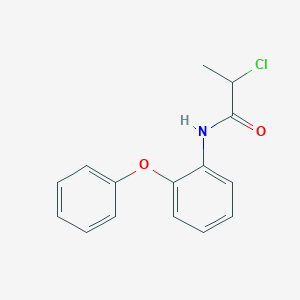
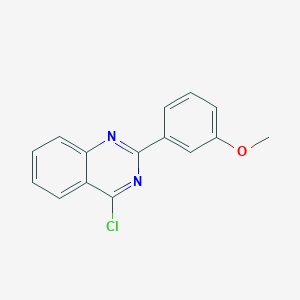
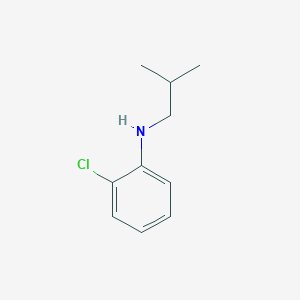
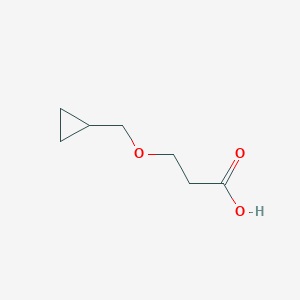
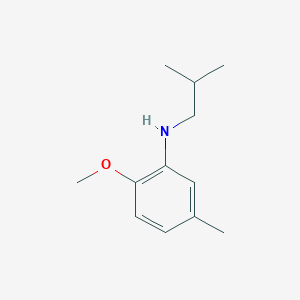
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)
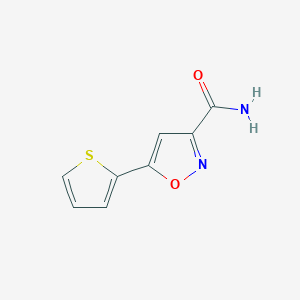

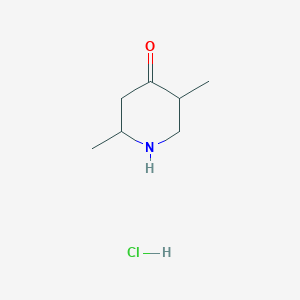
![Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3374566.png)
![[2-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B3374571.png)
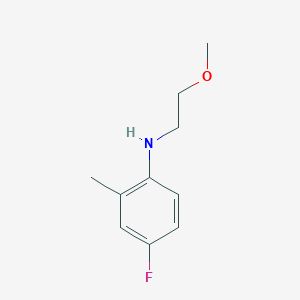
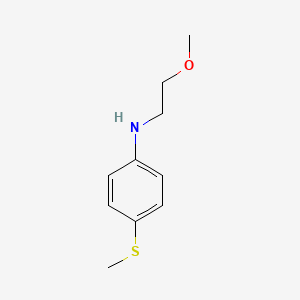
![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)
